1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-(Benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, a chloro substituent, and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro and Trifluoromethyl Groups: These groups can be introduced via halogenation and trifluoromethylation reactions, respectively.
Attachment of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reagents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The benzenesulfonyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Mild oxidants such as iodosobenzene (PhIO) or 1-hydroxy-1,2-benziodoxol-3-(1H)-one (BI-OH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
1-(Benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Agrochemicals: The compound’s properties make it a candidate for developing new agrochemical agents.
Materials Science: Its unique functional groups are explored for applications in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves interactions with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzenesulfonyl group can modulate its solubility and stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(Benzenesulfonyl)-3-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
1-(Benzenesulfonyl)-3-bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
1-(Benzenesulfonyl)-3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of pharmaceuticals with improved metabolic stability and binding affinity.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-chloro-5-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2O2S/c15-12-8-20(23(21,22)10-4-2-1-3-5-10)13-11(12)6-9(7-19-13)14(16,17)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNINOJFYFHGNKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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